5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole consists of a pyrazole ring with a bromine atom and a trifluoromethyl group attached. The precise arrangement of atoms can be visualized using tools like PubChem .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Versatile Precursors in Organic Synthesis
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole serves as a versatile precursor in organic synthesis. It undergoes regioflexible conversion into various isomers and congeners, showcasing switchable reactivity based on the choice of reagent. This flexibility allows for the site-selective functionalization of the molecule, which is crucial in the development of diverse organic compounds (Schlosser, Volle, Leroux, & Schenk, 2002).
2. Catalysis in Synthesis of Pyridyl–Pyrazole-3-One Derivatives
The compound plays a role in the solvent and copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives. These derivatives have shown potential in various applications including cytotoxicity against certain cancer cell lines, without harming normal cells, suggesting selectivity in their cytotoxic action (Huang, Zhang, Zhang, Wang, & Xiao, 2017).
3. Synthesis of Bioactive Compounds
It's used in the synthesis of bioactive compounds, especially in the context of developing new antibacterial agents. The versatility in synthesizing various analogues allows for the exploration of different biological activities, such as antimicrobial properties against a range of bacterial strains (Leelakumar, Nagapurnima, Suresh, Rao, & Shaik, 2022).
4. Role in Tautomerism Studies
The structure and tautomerism of bromo-substituted 1H-pyrazoles, including 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, have been studied for understanding chemical properties like tautomerism in solid state and solution. Such studies are essential for predicting the behavior of these compounds in various chemical environments (Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta, & Elguero, 2007).
5. Lithium Ion Battery Electrolytes
In the realm of energy storage, a derivative of this compound, namely 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole, has been explored as an additive for lithium ion battery electrolytes. Its inclusion demonstrates improved cycling performance, highlighting its potential in enhancing the efficiency of high voltage lithium ion batteries (von Aspern, Grünebaum, Diddens, Pollard, Wölke, Borodin, Winter, & Cekic‐Laskovic, 2020).
Safety And Hazards
properties
IUPAC Name |
5-bromo-1-methyl-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c1-11-4(6)2-3(10-11)5(7,8)9/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGAUXPKRSEUFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476273 |
Source
|
Record name | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
524740-42-9 |
Source
|
Record name | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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